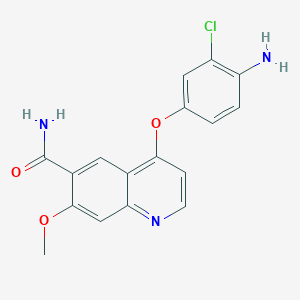

4-(4-Amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide

Description

BenchChem offers high-quality 4-(4-Amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O3/c1-23-16-8-14-10(7-11(16)17(20)22)15(4-5-21-14)24-9-2-3-13(19)12(18)6-9/h2-8H,19H2,1H3,(H2,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFQLBCBNNWFEPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

417722-93-1 | |

| Record name | 4-(4-Amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0417722931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-AMINO-3-CHLOROPHENOXY)-7-METHOXY-6-QUINOLINECARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTF97MBJ36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A Framework for Deconvoluting the Biological Activity of Lenvatinib Impurities: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive, field-proven framework for the in-depth biological characterization of impurities identified during the synthesis or degradation of Lenvatinib. Given the absence of publicly available data on a specific impurity designated "ME-104," this document will use a hypothetical impurity, termed "Impurity X," to illustrate the necessary scientific workflow. The principles and methodologies detailed herein are designed to provide a robust and logical pathway for assessing the potential biological impact of any novel Lenvatinib-related substance.

Introduction: The Criticality of Impurity Profiling for Kinase Inhibitors

Lenvatinib is a potent multi-target tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of various cancers, including thyroid, renal, and hepatocellular carcinomas.[1] Its therapeutic effect is derived from the simultaneous inhibition of vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), and the proto-oncogenes KIT and RET. This multi-targeted approach effectively curtails tumor angiogenesis and cellular proliferation.

However, as with any synthetically derived active pharmaceutical ingredient (API), the manufacturing process of Lenvatinib can lead to the formation of impurities.[2][3] These impurities, which can arise from starting materials, intermediates, or degradation products, have the potential to exhibit their own biological activities. Such activities could range from being inert to possessing a toxicological profile or even mimicking, antagonizing, or altering the pharmacological profile of the parent drug. Therefore, a thorough biological evaluation of any identified impurity is not merely a regulatory requirement but a scientific imperative to ensure the safety and efficacy of the final drug product.

This guide provides a systematic approach to evaluating the biological activity of a hypothetical Lenvatinib impurity, "Impurity X," from initial in silico predictions to detailed in vitro characterization.

Preliminary Steps: Isolation and Structural Elucidation

Before any biological assessment can commence, "Impurity X" must be isolated and its chemical structure unequivocally determined. This is typically achieved through a combination of chromatographic techniques (e.g., HPLC) for purification and spectroscopic methods (e.g., NMR, Mass Spectrometry) for structural elucidation. A well-characterized reference standard of the impurity is essential for accurate and reproducible biological testing.[1]

In Silico Assessment: Predicting Biological Activity

A logical first step in the biological evaluation of "Impurity X" is to employ computational modeling to predict its potential to interact with the known kinase targets of Lenvatinib. Molecular docking simulations can be performed to model the binding of "Impurity X" to the ATP-binding pockets of VEGFR, FGFR, and other relevant kinases. This in silico analysis can provide an early indication of whether the impurity is likely to possess kinase inhibitory activity and can help prioritize subsequent in vitro assays.

In Vitro Biological Evaluation: A Multi-tiered Approach

The core of the biological characterization lies in a series of in vitro assays designed to progressively build a comprehensive profile of "Impurity X's" activity.

Primary Screening: Biochemical Kinase Inhibition Assays

The initial and most critical in vitro assessment is to determine if "Impurity X" can directly inhibit the kinase activity of Lenvatinib's primary targets.

Rationale: This direct enzymatic assay provides a quantitative measure of the impurity's inhibitory potential against the isolated kinases, free from the complexities of a cellular environment. A high-throughput format allows for the rapid screening of a range of concentrations to determine the half-maximal inhibitory concentration (IC50).

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., VEGFR2)

Objective: To determine the IC50 of "Impurity X" against recombinant human VEGFR2 kinase.

Materials:

-

Recombinant Human VEGFR2 Kinase (e.g., from BPS Bioscience or Cell Signaling Technology)[4][5]

-

Biotinylated peptide substrate

-

Phospho-tyrosine antibody

-

Kinase-Glo™ MAX or similar ATP detection reagent

-

"Impurity X" and Lenvatinib (as a positive control) dissolved in DMSO

-

Assay buffer

-

96-well plates

Procedure:

-

Prepare a serial dilution of "Impurity X" and Lenvatinib in assay buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well plate, add the kinase, the peptide substrate, and the test compounds ("Impurity X" or Lenvatinib) or vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the recommended temperature and time for the specific kinase.

-

Stop the reaction and measure the remaining ATP levels using a luminescence-based assay like Kinase-Glo™. The luminescence signal is inversely proportional to the kinase activity.

-

Alternatively, for ELISA-based detection, coat a plate with a capture antibody, add the reaction mixture, and detect the phosphorylated substrate using a phospho-tyrosine antibody conjugated to a reporter enzyme.[6]

-

Calculate the percent inhibition for each concentration of "Impurity X" relative to the vehicle control.

-

Plot the percent inhibition against the log concentration of "Impurity X" and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Kinase Inhibition Profile

| Kinase Target | Lenvatinib IC50 (nM) | "Impurity X" IC50 (nM) |

| VEGFR1 | Hypothetical Value | Experimental Value |

| VEGFR2 | Hypothetical Value | Experimental Value |

| VEGFR3 | Hypothetical Value | Experimental Value |

| FGFR1 | Hypothetical Value | Experimental Value |

| FGFR2 | Hypothetical Value | Experimental Value |

| FGFR3 | Hypothetical Value | Experimental Value |

| FGFR4 | Hypothetical Value | Experimental Value |

| PDGFRα | Hypothetical Value | Experimental Value |

| KIT | Hypothetical Value | Experimental Value |

| RET | Hypothetical Value | Experimental Value |

Cellular Assays: Assessing Biological Effects in a Physiological Context

If "Impurity X" demonstrates significant activity in the biochemical kinase assays, the next logical step is to evaluate its effects in a cellular context.

Rationale: These assays determine whether "Impurity X" has a cytotoxic or anti-proliferative effect on cancer cells that are known to be sensitive to Lenvatinib. Assays like the MTT or MTS assay are colorimetric methods that measure the metabolic activity of cells, which is proportional to the number of viable cells.[7][8]

Experimental Protocol: MTT Cell Proliferation Assay

Objective: To assess the effect of "Impurity X" on the proliferation of a relevant cancer cell line (e.g., HUVEC for angiogenesis, or a thyroid/liver cancer cell line).

Materials:

-

Selected cancer cell line

-

Complete cell culture medium

-

"Impurity X" and Lenvatinib dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a detergent-based solution)

-

96-well cell culture plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of "Impurity X" or Lenvatinib for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Rationale: To confirm that the observed anti-proliferative effects are due to the inhibition of the intended kinase targets, it is crucial to analyze the phosphorylation status of key downstream signaling proteins. Western blotting is a powerful technique for this purpose. Lenvatinib is known to inhibit the MAPK/ERK and PI3K/Akt signaling pathways.[9][10]

Experimental Protocol: Western Blotting for Signaling Pathway Analysis

Objective: To determine if "Impurity X" inhibits the phosphorylation of key proteins in the VEGFR/FGFR signaling pathways (e.g., ERK and Akt).

Materials:

-

Cancer cell line

-

"Impurity X" and Lenvatinib

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere.

-

Starve the cells (if necessary to reduce basal signaling) and then stimulate with an appropriate growth factor (e.g., VEGF or FGF) in the presence of "Impurity X" or Lenvatinib for a short period.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the phosphorylated protein of interest.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.[9]

Visualization: Lenvatinib's Core Signaling Pathways

Caption: A systematic workflow for impurity biological characterization.

In Vivo Evaluation: A Potential Next Step

If "Impurity X" demonstrates significant and concerning biological activity in vitro (e.g., comparable potency to Lenvatinib or a unique toxicity profile), further evaluation in animal models may be warranted. [11]Zebrafish are a valuable model for antiangiogenic drug testing. [12][13]For assessing anti-tumor activity, xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used. These studies can provide crucial information on the impurity's pharmacokinetic profile, in vivo efficacy, and potential toxicity.

Data Interpretation and Reporting

A comprehensive report should be generated that synthesizes the data from all assays. This report should include:

-

The definitive structure of "Impurity X."

-

The predicted binding affinity from in silico modeling.

-

A table of IC50 values from the kinase inhibition assays, comparing "Impurity X" to Lenvatinib.

-

Dose-response curves and IC50 values from the cell proliferation assays.

-

Western blot images demonstrating the effect of "Impurity X" on key signaling pathways.

-

Representative images and quantitative data from the tube formation assay.

The interpretation of this data should focus on the relative potency of "Impurity X" compared to Lenvatinib. If the impurity is significantly less potent (e.g., >100-fold higher IC50), it may be considered to have a low risk. However, if its potency is comparable to or greater than Lenvatinib, or if it exhibits a different spectrum of activity, it would be a cause for significant concern and would require further investigation.

Conclusion

The biological characterization of impurities is a cornerstone of pharmaceutical development and quality control. A systematic, multi-tiered approach, as outlined in this guide, is essential for understanding the potential pharmacological and toxicological effects of any new impurity. By moving logically from in silico prediction to biochemical assays and then to cellular and potentially in vivo models, researchers can build a comprehensive biological profile of an impurity like "Impurity X." This ensures that any potential risks to patient safety and drug efficacy are identified and appropriately managed.

References

-

Australian Public Assessment Report for Lenvatinib mesilate - Therapeutic Goods Administration (TGA). (2016). Therapeutic Goods Administration. [Link]

-

Preparation methods of lenvatinib mesylate drug impurities - Eureka | Patsnap. (n.d.). Patsnap. [Link]

- CN107305202B - HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard - Google Patents. (n.d.).

-

Lenvatinib Impurities - SynZeal. (n.d.). SynZeal. [Link]

-

LC-MS/MS Method Development and Validation of Lenvatinib and its Related Impurities in Rat Plasma: Application to a Pharmacokinetic Study - Bentham Science Publisher. (2022). Bentham Science. [Link]

-

Lenvatinib-impurities - Pharmaffiliates. (n.d.). Pharmaffiliates. [Link]

-

Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC - NIH. (2014). National Institutes of Health. [Link]

-

Use of animal models for the imaging and quantification of angiogenesis - PMC - NIH. (n.d.). National Institutes of Health. [Link]

-

VEGFR2 (KDR) Kinase Assay Kit - BPS Bioscience. (n.d.). BPS Bioscience. [Link]

-

Identification of Angiogenesis Inhibitors Using a Co-culture Cell Model in a High-Content and High-Throughput Screening Platform - PMC - NIH. (n.d.). National Institutes of Health. [Link]

-

Western blot analysis of a PI3K/AKT/mTOR pathway components, b... - ResearchGate. (n.d.). ResearchGate. [Link]

-

In vitro PK/PD modeling of tyrosine kinase inhibitors in non‐small cell lung cancer cell lines. (2024). Wiley Online Library. [Link]

-

Antiangiogenic Cancer Drug Using the Zebrafish Model | Arteriosclerosis, Thrombosis, and Vascular Biology - American Heart Association Journals. (2014). AHA Journals. [Link]

-

Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024). Reaction Biology. [Link]

-

Angiogenesis Assay Service for Drug Discovery - Reaction Biology. (n.d.). Reaction Biology. [Link]

-

Unveiling New Frontiers in Vascular Disease Research: Novel Humanized Mouse Models for Angiogenesis. (2025). Cyagen. [Link]

-

Screening assays for tyrosine kinase inhibitors:A review | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

-

Western blotting time-course dataset for the MAPK/ERK pathway 20. - ResearchGate. (n.d.). ResearchGate. [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013). National Institutes of Health. [Link]

-

Cell Angiogenesis Assays - Creative Bioarray. (n.d.). Creative Bioarray. [Link]

-

In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. (n.d.). Eurofins Discovery. [Link]

-

VEGFR3(FLT4) Kinase Assay Kit - BPS Bioscience. (n.d.). BPS Bioscience. [Link]

-

A pro-angiogenic and hypoxic zebrafish model as a novel platform for anti-angiogenic drug testing - PubMed. (2025). PubMed. [Link]

-

Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). MDPI. [Link]

-

Determination of VEGFR2 activity - Bio-protocol. (n.d.). Bio-protocol. [Link]

-

MTS Cell Proliferation Assay Kit - AntBio. (n.d.). AntBio. [Link]

-

Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC - NIH. (n.d.). National Institutes of Health. [Link]

-

PI3K/AKT Cell Signaling Pathway - Bio-Rad Antibodies. (n.d.). Bio-Rad Antibodies. [Link]

-

Screening assays for tyrosine kinase inhibitors: A review - PubMed. (2023). PubMed. [Link]

-

In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC - NIH. (n.d.). National Institutes of Health. [Link]

-

(PDF) Animal Models of Angiogenesis and Lymphangiogenesis - ResearchGate. (n.d.). ResearchGate. [Link]

-

Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC - NIH. (2025). National Institutes of Health. [Link]

-

Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1) - Indigo Biosciences. (n.d.). Indigo Biosciences. [Link]

Sources

- 1. Lenvatinib Impurities | SynZeal [synzeal.com]

- 2. Preparation methods of lenvatinib mesylate drug impurities - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN107305202B - HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard - Google Patents [patents.google.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 6. bio-protocol.org [bio-protocol.org]

- 7. atcc.org [atcc.org]

- 8. antbioinc.com [antbioinc.com]

- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Use of animal models for the imaging and quantification of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. A pro-angiogenic and hypoxic zebrafish model as a novel platform for anti-angiogenic drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]

The EGFR Inhibitor Gefitinib: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Analysis of Gefitinib (InChIKey: OFQLBCBNNWFEPV-UHFFFAOYSA-N) from Benchtop to Clinical Application

This guide provides a comprehensive technical overview of Gefitinib (Iressa®), a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is designed for researchers, scientists, and drug development professionals, offering insights into its fundamental properties, mechanism of action, key experimental protocols for its evaluation, and the clinical landscape of its application and resistance.

Core Identity and Physicochemical Properties

Gefitinib, identified by the InChIKey OFQLBCBNNWFEPV-UHFFFAOYSA-N, is a synthetic anilinoquinazoline compound.[1] Its development marked a significant step in targeted cancer therapy. A thorough understanding of its chemical and physical properties is crucial for its application in both research and clinical settings.

| Property | Value | Source |

| Molecular Formula | C22H24ClFN4O3 | [1][2] |

| Molecular Weight | 446.9 g/mol | [2][3] |

| CAS Number | 184475-35-2 | [2] |

| Melting Point | 119-120 °C | [2] |

| pKa | 5.4 and 7.2 | [4] |

| Solubility | Soluble in DMSO (up to 40 mg/mL) and Ethanol (up to 4 mg/mL). Practically insoluble above pH 7, with a sharp drop in solubility between pH 4 and pH 6. | [2][4] |

| Appearance | White to beige powder | [2] |

Formulation for Experimental Use: For in vitro studies, Gefitinib is typically dissolved in dimethyl sulfoxide (DMSO).[5] For in vivo animal studies, a common formulation involves dissolving Gefitinib in a vehicle such as a mixture of DMSO and corn oil.[5]

Mechanism of Action: Targeting the EGFR Signaling Pathway

Gefitinib exerts its therapeutic effect by selectively inhibiting the tyrosine kinase activity of EGFR.[1][6][7][8] EGFR is a transmembrane receptor that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][9]

In many cancer cells, particularly in non-small cell lung cancer (NSCLC), EGFR is often overexpressed or harbors activating mutations.[1] These alterations lead to the constitutive activation of downstream signaling cascades, promoting uncontrolled cell growth and survival. The most common activating mutations that confer sensitivity to Gefitinib are deletions in exon 19 and the L858R point mutation in exon 21.[8][10]

Gefitinib competitively binds to the adenosine triphosphate (ATP)-binding site within the tyrosine kinase domain of EGFR.[1][3][9] This reversible binding prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[7][8][9] The inhibition of these pathways ultimately leads to a reduction in cancer cell proliferation and the induction of apoptosis.[7][9]

Caption: Preclinical evaluation workflow for Gefitinib.

In Vivo Efficacy Assessment

Animal models, particularly tumor xenografts, are essential for evaluating the in vivo efficacy of Gefitinib.

Protocol (Tumor Xenograft Model):

-

Cell Implantation: Subcutaneously implant human NSCLC cells harboring EGFR mutations into immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomize the mice into treatment and control groups. Administer Gefitinib (e.g., by oral gavage) and a vehicle control according to a predetermined dosing schedule (e.g., daily or weekly). [11]4. Tumor Measurement: Measure the tumor volume regularly using calipers.

-

Monitoring: Monitor the body weight and overall health of the mice.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

-

Data Analysis: Compare the tumor growth rates between the treatment and control groups to determine the in vivo efficacy of Gefitinib.

Clinical Application and Resistance Mechanisms

Gefitinib is approved for the first-line treatment of patients with metastatic NSCLC whose tumors have EGFR exon 19 deletions or exon 21 (L858R) substitution mutations. [10]The recommended dose is typically 250 mg once daily. [6][8] Despite the initial positive response in patients with sensitizing EGFR mutations, acquired resistance to Gefitinib almost invariably develops. The most common mechanism of acquired resistance, accounting for approximately 50-60% of cases, is the emergence of a secondary mutation in the EGFR gene, T790M. This "gatekeeper" mutation is thought to increase the affinity of the receptor for ATP, thereby reducing the potency of ATP-competitive inhibitors like Gefitinib.

Other mechanisms of acquired resistance include:

-

Activation of bypass signaling pathways: Amplification of the MET proto-oncogene or activation of other receptor tyrosine kinases can provide alternative growth signals to the cancer cells.

-

Phenotypic transformation: In some cases, the lung adenocarcinoma can transform into a different histological subtype, such as small cell lung cancer, which is less dependent on EGFR signaling.

The development of third-generation EGFR inhibitors, such as osimertinib, which are effective against tumors with the T790M mutation, has been a significant advancement in overcoming Gefitinib resistance. [12]

Conclusion

Gefitinib remains a cornerstone in the targeted therapy of EGFR-mutant NSCLC. A comprehensive understanding of its physicochemical properties, mechanism of action, and the methods for its preclinical and clinical evaluation is essential for researchers and drug development professionals. The ongoing challenge of acquired resistance necessitates continued research into novel therapeutic strategies and combination therapies to improve patient outcomes.

References

-

The Role of Gefitinib in Lung Cancer Treatment. (2004). AACR Journals. [Link]

-

Formulation, In Vitro and In Vivo Evaluation of Gefitinib Solid Dispersions Prepared Using Different Techniques. (2021). MDPI. [Link]

-

Gefitinib in Non Small Cell Lung Cancer. (n.d.). PMC. [Link]

-

Preclinical pharmacokinetic/pharmacodynamic models of gefitinib and the design of equivalent dosing regimens in EGFR wild-type and mutant tumor models. (2008). AACR Journals. [Link]

-

Gefitinib Approved for NSCLC, Atezolizumab Shrinks Bladder Tumors, and More. (2015). YouTube. [Link]

-

Osimertinib. (n.d.). Wikipedia. [Link]

-

Pharmacology of Gefitinib (Geftib, Tabgef); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube. [Link]

-

Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer. (n.d.). NIH. [Link]

-

Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters. (n.d.). Unknown Source. [Link]

-

Gefitinib | C22H24ClFN4O3 | CID 123631. (n.d.). PubChem. [Link]

-

What is the mechanism of Gefitinib?. (2024). Patsnap Synapse. [Link]

-

Phase II Clinical Trial of Gefitinib for the Treatment of Chemonaïve Patients with Advanced Non-small Cell Lung Cancer with Poor Performance Status. (2014). PMC. [Link]

-

The in vitro effect of gefitinib ('Iressa') alone and in combination with cytotoxic chemotherapy on human solid tumours. (2004). PMC. [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). PMC. [Link]

-

Gefitinib enhances the anti‑tumor immune response against EGFR‑mutated NSCLC by upregulating B7H5 expression and activating T cells via CD28H. (2022). PubMed. [Link]

-

Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer. (2017). Oncotarget. [Link]

-

Gefitinib Pathway, Pharmacokinetics. (n.d.). ClinPGx. [Link]

-

Gefitinib or Docetaxel as Second Line Therapy for Wild-type Epidermal Growth Factor Receptor (EGFR) NSCLC. (n.d.). ClinicalTrials.gov. [Link]

-

Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. (n.d.). Unknown Source. [Link]

-

Novel Gefitinib Formulation with Improved Oral Bioavailability in Treatment of A431 Skin Carcinoma. (n.d.). PMC. [Link]

-

In vitro growth-inhibitory activity of gefitinib on NSCLC cell lines in the MTT assay. (n.d.). ResearchGate. [Link]

-

Clinical usefulness of gefitinib for non-small-cell lung cancer with a double epidermal growth factor receptor mutation. (n.d.). PMC. [Link]

-

Early Assessment of Tumor Response to Gefitinib Treatment by Noninvasive Optical Imaging of Tumor Vascular Endothelial Growth Factor Expression in Animal Models. (2014). Journal of Nuclear Medicine. [Link]

-

EGFR(L858R) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

-

Gefitinib chemical structure and physicochemical properties. a... (n.d.). ResearchGate. [Link]

-

Novel Liposomal Gefitinib (L-GEF) Formulations. (n.d.). Anticancer Research. [Link]

-

Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. (n.d.). Unknown Source. [Link]

-

MTT Cell Assay Protocol. (n.d.). Unknown Source. [Link]

-

Formulation and Characterization of Gefitinib Loaded Polymeric Nanoparticles. (2019). International Journal of Pharmacy & Pharmaceutical Research. [Link]

-

Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. (2022). YouTube. [Link]

-

Modeling restoration of gefitinib efficacy by co‐administration of MET inhibitors in an EGFR inhibitor‐resistant NSCLC xenograft model: A tumor‐in‐host DEB‐based approach. (n.d.). NIH. [Link]

-

Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. (n.d.). PMC. [Link]

-

Gefitinib | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. [Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. Gefitinib | 184475-35-2 [chemicalbook.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Novel Liposomal Gefitinib (L-GEF) Formulations | Anticancer Research [ar.iiarjournals.org]

- 5. selleckchem.com [selleckchem.com]

- 6. Gefitinib in Non Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 8. youtube.com [youtube.com]

- 9. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 10. m.youtube.com [m.youtube.com]

- 11. oncotarget.com [oncotarget.com]

- 12. Osimertinib - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. Within this class, 4-phenoxy-quinoline-6-carboxamide derivatives have emerged as potent inhibitors of various protein kinases, playing a critical role in anticancer drug discovery. This technical guide provides a comprehensive overview of 4-(4-Amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide, a known impurity and metabolite of the multi-kinase inhibitor Lenvatinib, and its related compounds. We will delve into the synthesis, mechanism of action, structure-activity relationships (SAR), and key experimental protocols for the evaluation of these compounds. This guide is intended to be a valuable resource for researchers engaged in the design and development of novel kinase inhibitors.

Introduction: The Quinoline-6-Carboxamide Scaffold in Kinase Inhibition

Quinoline and its derivatives are fundamental heterocyclic compounds that have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, and antibacterial properties. The incorporation of a carboxamide functional group at various positions on the quinoline ring has been shown to be a successful strategy for enhancing the anticancer potency of these molecules. The quinoline-6-carboxamide scaffold, in particular, has proven to be a versatile framework for the design of potent kinase inhibitors.[1]

This guide focuses on 4-(4-Amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide, a compound that is structurally related to the FDA-approved multi-kinase inhibitor, Lenvatinib. Lenvatinib is utilized in the treatment of various cancers, including thyroid, renal cell, and hepatocellular carcinomas.[2][3] The topic compound is recognized as a significant impurity and metabolite of Lenvatinib, making the understanding of its chemical and biological properties crucial for pharmaceutical development and quality control.[4][5]

Synthesis and Characterization

The synthesis of 4-(4-Amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide and its analogs typically involves a multi-step process culminating in the coupling of a substituted phenoxyaniline with a quinoline core. The general synthetic strategy often mirrors the synthesis of the parent drug, Lenvatinib.

General Synthetic Pathway

The synthesis can be logically divided into the preparation of two key intermediates: the quinoline core and the substituted phenoxyaniline moiety.

Figure 1: General synthetic workflow for 4-phenoxy-quinoline-6-carboxamides.

Detailed Experimental Protocol: Synthesis of 4-(4-Amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide

The following protocol is a representative synthesis adapted from procedures for Lenvatinib and its impurities.

Step 1: Synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide (Quinoline Intermediate)

A common route to this intermediate involves the cyclization of an appropriately substituted aniline derivative. For instance, starting from 2-amino-4-methoxy-5-methylbenzoic acid, a series of reactions including formylation, cyclization, and chlorination can yield the desired quinoline core.

Step 2: Synthesis of 4-Amino-3-chlorophenol (Phenoxy Intermediate)

This intermediate can be prepared from 4-aminophenol through a regioselective chlorination reaction.

Step 3: Coupling and Final Product Formation

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-7-methoxyquinoline-6-carboxamide (1 equivalent) and 4-Amino-3-chlorophenol (1.2 equivalents) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2 equivalents) or cesium carbonate (Cs₂CO₃, 2 equivalents), to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product will precipitate out. Collect the solid by filtration, wash with water, and then with a non-polar solvent like diethyl ether to remove non-polar impurities. The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Mechanism of Action and Biological Targets

As 4-(4-Amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide is a close analog of Lenvatinib, its potential mechanism of action is presumed to be through the inhibition of multiple receptor tyrosine kinases (RTKs). Lenvatinib itself is a potent inhibitor of vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), the RET proto-oncogene, and the KIT proto-oncogene.[2][6][7]

Inhibition of Angiogenesis and Tumor Growth

The primary therapeutic effect of Lenvatinib and its active analogs is attributed to the inhibition of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. This is achieved through the blockade of VEGFR and FGFR signaling pathways.[6][8]

Figure 2: Simplified signaling pathway inhibited by quinoline-6-carboxamide derivatives.

Biological Activity of 4-(4-Amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide

While the topic compound is primarily known as an impurity, it is crucial to ascertain its own biological activity. Studies on Lenvatinib metabolites have indicated that most metabolites are present at very low levels in plasma and are unlikely to contribute significantly to the overall pharmacological effect.[9] However, dedicated in vitro studies are necessary to definitively determine the kinase inhibitory profile and cytotoxic effects of 4-(4-Amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide.

Structure-Activity Relationship (SAR) Studies

The biological activity of 4-phenoxy-quinoline-6-carboxamide derivatives is highly dependent on the nature and position of substituents on the quinoline and phenoxy rings.

The Quinoline Core

-

7-Methoxy Group: The methoxy group at the 7-position of the quinoline ring is a common feature in many potent kinase inhibitors and is generally considered important for activity.

-

6-Carboxamide Moiety: The carboxamide group at the 6-position is crucial for interaction with the kinase active site, often forming key hydrogen bonds.

The 4-Phenoxy Linker

The ether linkage at the 4-position of the quinoline ring provides the correct orientation for the substituted phenyl ring to access a specific region of the kinase binding pocket.

Substituents on the Phenoxy Ring

-

Amino and Chloro Groups: The 4-amino and 3-chloro substituents on the phenoxy ring are critical for the activity of Lenvatinib. The amino group can act as a hydrogen bond donor, while the chloro group can occupy a hydrophobic pocket and influence the electronic properties of the ring.

-

Other Substitutions: Systematic modification of these substituents can lead to changes in potency and selectivity. For instance, replacing the amino group with other hydrogen-bonding moieties or altering the position and nature of the halogen can have a significant impact on the kinase inhibitory profile.[10][11]

Experimental Protocols

The evaluation of novel quinoline-6-carboxamide derivatives as potential anticancer agents involves a series of in vitro assays to determine their kinase inhibitory activity and their effects on cancer cells.

In Vitro Kinase Inhibition Assay (VEGFR2)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Materials:

-

Recombinant human VEGFR2 kinase domain

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well white plates

Protocol:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

-

Reaction Setup: In a 96-well plate, add the kinase buffer, the VEGFR2 enzyme, and the test compound at various concentrations.

-

Initiation of Reaction: Add a mixture of ATP and the peptide substrate to initiate the kinase reaction.

-

Incubation: Incubate the plate at 30°C for 1 hour.

-

Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.[12][13][14]

Materials:

-

Cancer cell line (e.g., human umbilical vein endothelial cells (HUVECs) for anti-angiogenesis studies, or various cancer cell lines)

-

Complete cell culture medium

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear plates

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubation: Incubate the cells for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Data Presentation

The following table provides a template for summarizing the biological data for a series of 4-phenoxy-quinoline-6-carboxamide derivatives.

| Compound ID | R1 | R2 | VEGFR2 IC₅₀ (nM) | FGFR1 IC₅₀ (nM) | Cell Line X IC₅₀ (µM) |

| Topic Compound | Cl | NH₂ | Data to be determined | Data to be determined | Data to be determined |

| Analog 1 | H | NH₂ | |||

| Analog 2 | Cl | NO₂ | |||

| Analog 3 | F | NH₂ | |||

| Lenvatinib | Cl | NH-C(=O)-NH-cyclopropyl | 4 | 46 |

Note: The IC₅₀ values for Lenvatinib are representative and may vary depending on the specific assay conditions.

Conclusion and Future Directions

4-(4-Amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide and its related compounds represent a promising area for the development of novel kinase inhibitors. While the topic compound itself is primarily known as an impurity of Lenvatinib, a thorough understanding of its synthesis and biological properties is essential for pharmaceutical development. Future research in this area should focus on:

-

Systematic SAR studies: The synthesis and evaluation of a library of analogs with diverse substitutions on the phenoxy ring and modifications of the carboxamide moiety will be crucial for identifying compounds with improved potency and selectivity.

-

Exploration of novel kinase targets: While the primary targets are VEGFR and FGFR, these compounds may also exhibit inhibitory activity against other kinases. A comprehensive kinase profiling study could reveal novel therapeutic opportunities.

-

In vivo evaluation: Promising compounds identified from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

This technical guide provides a solid foundation for researchers to build upon in their quest to develop the next generation of quinoline-based kinase inhibitors for the treatment of cancer and other diseases.

References

-

Discovery of new VEGFR-2 inhibitors based on bis([4][6]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (2021). PubMed Central. Available at: [Link]

-

4-(4-Amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxamide. PubChem. Available at: [Link]

- HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard. (2017). Google Patents.

-

Tyrosine Kinase Inhibitor Lenvatinib Based Nano Formulations and Cutting-Edge Scale-Up Technologies in revolutionizing Cancer Therapy. (2025). ACS Publications. Available at: [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. Available at: [Link]

-

Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization. (2014). PubMed Central. Available at: [Link]

-

VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. Available at: [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). PubMed Central. Available at: [Link]

-

Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment. (2022). National Institutes of Health. Available at: [Link]

-

Lenvatinib and other tyrosine kinase inhibitors for the treatment of radioiodine refractory, advanced, and progressive thyroid cancer. (2015). PubMed Central. Available at: [Link]

-

LC-MS/MS Method Development and Validation of Lenvatinib and its Related Impurities in Rat Plasma: Application to a Pharmacokinetic Study. (2022). Bentham Science. Available at: [Link]

-

Crystal structure of the FDA-approved VEGFR inhibitors—VEGFR2 complex. (2021). ResearchGate. Available at: [Link]

-

Kinase inhibitory profile of lenvatinib. (2016). ResearchGate. Available at: [Link]

-

Lenvatinib-impurities. Pharmaffiliates. Available at: [Link]

-

Distinct binding mode of multikinase inhibitor lenvatinib revealed by biochemical characterization. (2014). PubMed. Available at: [Link]

-

Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. (2019). PubMed Central. Available at: [Link]

-

Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). PubMed. Available at: [Link]

-

Synergistic Anti-Angiogenic Effect of Combined VEGFR Kinase Inhibitors, Lenvatinib, and Regorafenib: A Therapeutic Potential for Breast Cancer. (2023). MDPI. Available at: [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021). MDPI. Available at: [Link]

-

The Tyrosine Kinase Inhibitor Lenvatinib Inhibits Anaplastic Thyroid Carcinoma Growth by Targeting Pericytes in the Tumor Microenvironment. (2021). PubMed. Available at: [Link]

-

Lenvatinib Impurities. SynZeal. Available at: [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

-

Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. (2015). ResearchGate. Available at: [Link]

-

Australian Public Assessment Report for Lenvatinib mesilate. (2016). Therapeutic Goods Administration (TGA). Available at: [Link]

-

Sequencing in DTC: Lenvatinib and Sorafenib. (2016). YouTube. Available at: [Link]

-

VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. BPS Bioscience. Available at: [Link]

- A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride. (2007). Google Patents.

Sources

- 1. CN107305202B - HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard - Google Patents [patents.google.com]

- 2. Lenvatinib and other tyrosine kinase inhibitors for the treatment of radioiodine refractory, advanced, and progressive thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lenvatinib Impurities | SynZeal [synzeal.com]

- 4. 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide | 417722-93-1 [chemicalbook.com]

- 5. 4-(4-Amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxamide | C17H14ClN3O3 | CID 22936472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. tga.gov.au [tga.gov.au]

- 10. Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. atcc.org [atcc.org]

Application Note & Synthesis Protocol: 4-(4-Amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide

Abstract

This document provides a comprehensive guide for the synthesis of 4-(4-Amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide, a critical intermediate in the manufacturing of the multi-target tyrosine kinase inhibitor, Lenvatinib.[1][2] Lenvatinib is a therapeutic agent employed in the treatment of various cancers, including thyroid and liver cancer.[1] The protocol herein details a robust, two-part synthetic strategy, beginning with the preparation of key precursors—4-chloro-7-methoxyquinoline-6-carboxamide and 4-amino-3-chlorophenol—followed by their subsequent coupling via a nucleophilic aromatic substitution reaction. This guide is intended for researchers and professionals in drug development and medicinal chemistry, offering step-by-step procedures, mechanistic insights, characterization data, and essential safety protocols.

Introduction and Synthetic Strategy

The target compound, 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide (CAS 417722-93-1), constitutes the core structure of Lenvatinib, linking the quinoline backbone to the substituted phenyl moiety.[3][4] Its efficient synthesis is paramount for the viable production of the final active pharmaceutical ingredient (API). The synthetic approach is dissected into three primary stages:

-

Synthesis of Intermediate I: Preparation of the electrophilic quinoline core, 4-chloro-7-methoxyquinoline-6-carboxamide.

-

Synthesis of Intermediate II: Preparation of the nucleophilic partner, 4-amino-3-chlorophenol.

-

Final Coupling Reaction: A base-mediated nucleophilic aromatic substitution (SNAr) to form the desired ether linkage.

This methodology is designed to be reproducible and scalable, with an emphasis on explaining the chemical principles that govern each step, thereby allowing for informed troubleshooting and optimization.

Overall Synthetic Scheme

The final step involves the coupling of two key intermediates, as illustrated below.

Caption: Overall synthetic route via nucleophilic substitution.

Synthesis of Key Intermediates

The success of the final coupling reaction is contingent upon the purity and availability of the starting materials. The following sections provide detailed protocols for their preparation.

Intermediate I: 4-chloro-7-methoxyquinoline-6-carboxamide

This intermediate provides the core quinoline scaffold. The synthesis proceeds via the chlorination of 4-hydroxy-7-methoxyquinoline-6-carboxamide. The hydroxyl group at the C4 position is a poor leaving group and must be converted to a chloride to facilitate the subsequent SNAr reaction.

Protocol: Chlorination of 4-hydroxy-7-methoxyquinoline-6-carboxamide [5]

-

Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-hydroxy-7-methoxyquinoline-6-carboxamide (1.0 eq).

-

Reagent Addition: Add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).

-

Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring. This will quench the excess POCl₃.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH) until the pH is ~7-8. A solid precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with cold water until the filtrate is neutral. Dry the solid under vacuum at 50-60 °C to yield 4-chloro-7-methoxyquinoline-6-carboxamide as a solid.

| Reagent | M.W. | Role | Stoichiometry |

| 4-hydroxy-7-methoxyquinoline-6-carboxamide | 218.21 | Starting Material | 1.0 eq |

| Phosphorus Oxychloride (POCl₃) | 153.33 | Chlorinating Agent | 3.0 - 5.0 eq |

| N,N-Dimethylformamide (DMF) | 73.09 | Catalyst | ~0.1 eq |

Intermediate II: 4-amino-3-chlorophenol

This intermediate provides the nucleophilic phenoxide component. A reliable method for its synthesis is the reduction of the corresponding nitro compound, 3-chloro-4-nitrophenol. Iron in the presence of a mild acid is a classic and cost-effective choice for this transformation.[6]

Protocol: Reduction of 3-chloro-4-nitrophenol [6]

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-chloro-4-nitrophenol (1.0 eq), ethanol (10 volumes), and water (2 volumes).

-

Reagent Addition: Add iron powder (Fe, ~3.0-5.0 eq) and a catalytic amount of acetic acid or ammonium chloride (NH₄Cl).

-

Reaction: Heat the suspension to reflux (approximately 80-85 °C) and stir vigorously for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol.

-

Isolation: Combine the filtrates and evaporate the solvent under reduced pressure.

-

Purification: The resulting residue can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to afford pure 4-amino-3-chlorophenol.

| Reagent | M.W. | Role | Stoichiometry |

| 3-chloro-4-nitrophenol | 173.56 | Starting Material | 1.0 eq |

| Iron Powder (Fe) | 55.85 | Reducing Agent | 3.0 - 5.0 eq |

| Acetic Acid / NH₄Cl | - | Acid Catalyst | Catalytic |

| Ethanol / Water | - | Solvent System | ~12 volumes |

Final Synthesis Protocol: 4-(4-Amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide

This final stage involves a nucleophilic aromatic substitution, where the phenoxide of 4-amino-3-chlorophenol displaces the chloride from the 4-position of the quinoline ring. The reaction requires a strong, non-nucleophilic base to deprotonate the phenol, activating it for the attack.

Caption: Workflow for the final coupling reaction.

Reagents and Materials

| Reagent | M.W. | Moles | Mass | Role |

| 4-chloro-7-methoxyquinoline-6-carboxamide | 236.65 | 1.0 eq | (Calculate) | Electrophile |

| 4-amino-3-chlorophenol | 143.57 | 1.1 eq | (Calculate) | Nucleophile |

| Potassium tert-butoxide (t-BuOK) | 112.21 | 1.2 eq | (Calculate) | Base |

| Dimethyl sulfoxide (DMSO) | 78.13 | - | 10-15 vol | Solvent |

Step-by-Step Procedure

A detailed synthetic procedure is outlined in the literature.[7]

-

Inert Atmosphere: Set up a dry three-necked flask with a stirrer, thermometer, and nitrogen inlet. Purge the flask with nitrogen for 15 minutes.

-

Reagent Charging: Charge the flask with 4-chloro-7-methoxyquinoline-6-carboxamide (1.0 eq), 4-amino-3-chlorophenol (1.1 eq), and anhydrous dimethyl sulfoxide (DMSO, 10-15 volumes).

-

Base Addition: Begin stirring the mixture and add potassium tert-butoxide (1.2 eq) portion-wise, ensuring the internal temperature does not exceed 30 °C. The base is crucial for deprotonating the phenolic hydroxyl group, thereby generating the potent phenoxide nucleophile required for the substitution reaction.

-

Reaction Conditions: Heat the reaction mixture to 65-70 °C and maintain for 18-20 hours.

-

Monitoring: Periodically take aliquots from the reaction mixture to monitor the consumption of the starting material by HPLC or TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Slowly pour the dark solution into a beaker containing vigorously stirred purified water (10 volumes). A solid product will precipitate.

-

Isolation and Purification: Stir the resulting slurry for 1-2 hours, then collect the solid by vacuum filtration. Wash the filter cake extensively with purified water to remove residual DMSO and inorganic salts. Dry the product in a vacuum oven at 60 °C to a constant weight. The obtained brown solid is 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide.[7] Further purification can be achieved by recrystallization if necessary.[8]

Characterization and Quality Control

Verifying the identity and purity of the synthesized compound is a critical step.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₇H₁₄ClN₃O₃ | [3] |

| Molecular Weight | 343.77 g/mol | [3] |

| Appearance | Purple to Very Dark Purple Solid | [9][10] |

| Melting Point | >193°C (decomposes) | [9] |

| Solubility | Slightly soluble in Chloroform, Methanol | [9] |

Recommended Analytical Methods

-

¹H and ¹³C NMR Spectroscopy: To confirm the structural integrity and absence of major impurities.[11]

-

Mass Spectrometry (MS): To confirm the molecular weight (m/z).[12]

-

HPLC: To determine the purity profile, typically aiming for >99%.[9][12]

Safety Precautions

All synthesis steps must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

| Chemical | Hazard Statements (GHS) | Precautions |

| Phosphorus Oxychloride | H302, H314, H330 | Highly corrosive and toxic. Handle with extreme care. Reacts violently with water. |

| 4-amino-3-chlorophenol | H302, H315, H332, H360, H400 | Harmful if swallowed, inhaled. Causes skin irritation. May damage fertility or the unborn child. Very toxic to aquatic life.[13] |

| Potassium tert-butoxide | H228, H314 | Flammable solid. Causes severe skin burns and eye damage. Reacts with water. |

| Dimethyl Sulfoxide (DMSO) | H315, H319 | Causes skin and eye irritation. Readily absorbed through the skin. |

Note: This is not an exhaustive list. Researchers must consult the Safety Data Sheet (SDS) for each chemical before use.

References

- CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide.

- CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.

- CN106699578A - Synthesis method of important pharmaceutical and chemical intermediate 4-amino-3-chlorophenol.

-

Patsnap Eureka. Method for synthesizing 4-amino-3-chlorophenol by means of multiple-temperature-zone continuous flow microchannel reactor. [Link]

-

PubChem. 4-Amino-3-chlorophenol. National Center for Biotechnology Information. [Link]

-

PubChem. 4-(4-Amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxamide. National Center for Biotechnology Information. [Link]

- WO2019092625A1 - Process for the preparation of lenvatinib or its salts thereof.

-

ResearchGate. Three-step synthesis of lenvatinib 50 (isolated as mesylate) starting... [Link]

-

PubChem. 4-Chloro-7-methoxyquinoline-6-carboxamide. National Center for Biotechnology Information. [Link]

-

Molbase. CAS 417722-93-1: 4-(4-Amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxamide. [Link]

-

Frontiers in Chemistry. 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

-

Chemdad. 4-chloro-7-Methoxyquinoline-6-carboxaMide. [Link]

-

Pharmaffiliates. 4-(4-amino-3-chlorophenoxy)-7-Methoxyquinoline-6-carboxamide. [Link]

-

MDPI. NMR Characterization of Lignans. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 4-chloro-7-Methoxyquinoline-6-carboxaMide Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 4-(4-Amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxamide | C17H14ClN3O3 | CID 22936472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide - Google Patents [patents.google.com]

- 6. 4-Amino-3-chlorophenol synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis and Application of Lenvatinib Mesylate_Chemicalbook [chemicalbook.com]

- 8. WO2019092625A1 - Process for the preparation of lenvatinib or its salts thereof - Google Patents [patents.google.com]

- 9. 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide | 417722-93-1 [chemicalbook.com]

- 10. 4-(4-amino-3-chlorophenoxy)-7-Methoxyquinoline-6-carboxamide CAS 417722-93-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 11. mdpi.com [mdpi.com]

- 12. 417722-93-1|4-(4-Amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide|BLD Pharm [bldpharm.com]

- 13. 4-Amino-3-chlorophenol | C6H6ClNO | CID 87184 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-(4-Amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide as a Reference Standard

Introduction: The Critical Role of a Well-Characterized Reference Standard

In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical data are paramount. The foundation of this data integrity lies in the use of highly characterized reference standards. This guide provides a comprehensive overview and detailed protocols for the use of 4-(4-Amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide, a key impurity and critical reference material in the analysis of the multi-kinase inhibitor, Lenvatinib.[1][2] The methodologies outlined herein are designed for researchers, analytical scientists, and quality control professionals, offering a framework for the accurate identification, quantification, and qualification of this compound. Adherence to these protocols will ensure compliance with regulatory expectations and contribute to the overall quality and safety of the final drug product.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its correct handling, storage, and application.

Table 1: Physicochemical Properties of 4-(4-Amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide

| Property | Value | Reference |

| Chemical Name | 4-(4-Amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide | [3] |

| Synonyms | Lenvatinib Impurity c, Lenvatinib Impurity 3, LVTN-1 | [4] |

| CAS Number | 417722-93-1 | [1][3] |

| Molecular Formula | C₁₇H₁₄ClN₃O₃ | [1][3] |

| Molecular Weight | 343.77 g/mol | [1] |

| Appearance | Purple to Very Dark Purple Solid | [1][4] |

| Melting Point | >193°C (decomposes) | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

| pKa (Predicted) | 15.46 ± 0.30 | [1] |

Storage and Handling Recommendations

To maintain the integrity and stability of the 4-(4-Amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide reference standard, the following storage and handling procedures are recommended:

-

Storage: The reference standard should be stored in a tightly sealed, light-resistant container in a dark and dry place at room temperature.[1]

-

Handling: When handling the reference standard, it is crucial to use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. The compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] All handling should be performed in a well-ventilated area or a fume hood. For quantitative applications, it is imperative to use calibrated analytical balances and volumetric glassware.

Qualification of the Reference Standard

The qualification of a new batch of a reference standard is a critical process to ensure its suitability for its intended use. This involves a comprehensive characterization of the material to confirm its identity and purity.

Sources

- 1. 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide | 417722-93-1 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-(4-Amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxamide | C17H14ClN3O3 | CID 22936472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 417722-93-1|4-(4-Amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide|BLD Pharm [bldpharm.com]

Application Note: A Researcher's Guide to the In Vitro Evaluation of 4-Aminoquinoline Compounds

An Application Guide by Senior Application Scientist, Dr. Gemini

Introduction: The Enduring Versatility of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most famously represented by chloroquine (CQ), a compound that has been pivotal in the fight against malaria for decades.[1][2] These compounds are characterized by a quinoline ring system substituted with an amino group at the 4-position. Their significance extends beyond their antimalarial properties; researchers are now extensively exploring their potential as anticancer, antiviral, and anti-inflammatory agents.[3] The unique physicochemical properties of 4-aminoquinolines, particularly their ability to accumulate in acidic organelles like lysosomes and the digestive vacuole of the malaria parasite, are central to their biological activities.[4][5]

This guide provides a comprehensive framework for the in vitro experimental design and evaluation of novel 4-aminoquinoline derivatives. It is structured to provide not just protocols, but the strategic rationale behind them, enabling researchers to build a robust data package for their compounds. We will cover primary efficacy testing for both antimalarial and anticancer applications, mechanism-of-action studies, and crucial selectivity assessments.

Pillar 1: The Mechanistic Basis of 4-Aminoquinoline Action

A clear understanding of the mechanism of action (MOA) is fundamental to designing relevant and informative assays. 4-Aminoquinolines exhibit distinct mechanisms depending on the therapeutic context.

Antimalarial Mechanism: The Disruption of Heme Detoxification

During its intraerythrocytic stage, the Plasmodium falciparum parasite digests vast amounts of host hemoglobin in its acidic digestive vacuole (DV) to obtain essential amino acids.[2] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this toxic heme into an inert, crystalline structure called hemozoin (also known as the "malaria pigment").[2][6]

4-Aminoquinolines, being weak bases, become protonated and trapped within the acidic DV, reaching high concentrations. Here, they interfere with heme detoxification by capping the growing hemozoin crystal, preventing further polymerization.[4] The resulting buildup of free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[4][6]

Caption: Antimalarial mechanism of 4-aminoquinolines.

Anticancer Mechanism: Lysosomal Dysfunction and Apoptosis Induction

The anticancer effects of 4-aminoquinolines are multifaceted but are strongly linked to their lysosomotropic properties.[4] Similar to the parasite's DV, the lysosome of a cancer cell is an acidic organelle. 4-Aminoquinolines accumulate within it, raising the lysosomal pH and inhibiting the function of critical enzymes.[4][5] This disrupts cellular processes like autophagy, a recycling mechanism that cancer cells often exploit to survive stress.

Furthermore, this disruption can lead to lysosomal membrane permeabilization, releasing cathepsins and other hydrolases into the cytoplasm, which can trigger apoptosis (programmed cell death).[5] Some derivatives have also been shown to intercalate with DNA and activate p53-dependent apoptotic pathways, leading to cell cycle arrest and death.[5]

Pillar 2: A Strategic Workflow for In Vitro Evaluation

A logical, phased approach to testing is critical for efficiently characterizing novel compounds. The workflow should progress from broad screening to specific mechanistic and safety profiling.

Caption: Phased experimental workflow for 4-aminoquinoline evaluation.

Pillar 3: Self-Validating Experimental Protocols

For data to be trustworthy, each experiment must be designed as a self-validating system. This involves meticulous attention to controls, standardized reagents, and clear endpoints.

General Laboratory Preparations

-

Compound Solubilization: Most 4-aminoquinoline derivatives are soluble in Dimethyl Sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Subsequent dilutions for assays should be made in the appropriate culture medium.

-

Causality: DMSO is used for its ability to dissolve a wide range of organic molecules. However, high concentrations can be toxic to cells. It is critical to ensure the final DMSO concentration in the assay well is consistent across all conditions (including vehicle controls) and is non-toxic (typically ≤0.5%).

-

-

Control Compounds:

-

Positive Controls: Use well-characterized drugs to validate assay performance.

-

Antimalarial Assays: Chloroquine, Artemisinin.

-

Anticancer Assays: Doxorubicin, Staurosporine.

-

-

Negative/Vehicle Control: This is a culture treated with the same concentration of DMSO (or other solvent) as the highest concentration of the test compound. This control defines the baseline (100%) viability or growth.

-

Protocol 1: Antimalarial Primary Screening (P. falciparum Growth Inhibition)

This assay determines the 50% inhibitory concentration (IC50) of a compound against the malaria parasite. The SYBR Green I-based method is widely used; it relies on a dye that fluoresces upon binding to DNA, allowing for quantification of parasite proliferation.

Methodology:

-

Cell Culture: Maintain a synchronous culture of P. falciparum (e.g., 3D7 for CQ-sensitive, Dd2 for CQ-resistant) in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with Albumax II and Gentamicin.

-

Plate Preparation: In a 96-well black, clear-bottom plate, add 100 µL of parasite culture (ring stage, 1% parasitemia, 2% hematocrit).

-

Compound Addition: Add 100 µL of culture medium containing the test compound at 2x the final desired concentration. Perform a serial dilution (e.g., 11 points, 1:2 dilution) to generate a dose-response curve. Include positive and vehicle controls.

-

Incubation: Incubate the plate for 72 hours at 37°C in a modular incubation chamber gassed with 5% CO₂, 5% O₂, and 90% N₂.

-

Lysis and Staining:

-

Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I dye.

-

Carefully remove 150 µL of supernatant from each well.

-

Add 100 µL of lysis buffer to the remaining 50 µL in each well.

-

-

Reading: Incubate the plate in the dark for 1 hour at room temperature. Read the fluorescence on a microplate reader (Excitation: 485 nm, Emission: 530 nm).

-

Data Analysis: Subtract the background fluorescence (uninfected red blood cells). Normalize the data with the vehicle control as 100% growth. Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic model using appropriate software (e.g., GraphPad Prism).

| Parameter | Recommended Setting | Rationale |

| Parasite Strain | 3D7 (CQ-S), Dd2 (CQ-R) | Assesses activity against both sensitive and resistant parasites. |

| Starting Parasitemia | 1% (Ring Stage) | Ensures synchronous growth and a robust signal window. |

| Incubation Time | 72 hours | Allows for 1.5-2 full replication cycles for accurate growth assessment. |

| Positive Control | Chloroquine, Artemisinin | Validates assay sensitivity and performance. |

| Final DMSO Conc. | <0.5% | Minimizes solvent-induced toxicity. |

Protocol 2: Antimalarial MOA (β-Hematin Inhibition Assay)

This cell-free assay directly measures the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin), confirming the primary antimalarial MOA.[7][8]

Methodology:

-

Reagent Preparation:

-

Hemin Stock: Prepare a 6.5 mM solution of hemin in 0.2 M NaOH.[9]

-

Acetate Solution: Prepare a 3 M sodium acetate solution.

-

-

Plate Preparation: In a 96-well plate, add 25 µL of the test compound dissolved in a suitable solvent (e.g., water or a mix of MeOH/DMSO).[9] Create a dose-response curve.

-

Reaction Initiation: To each well, add the following in order:

-

100 µL of the hemin stock solution.

-

100 µL of 3 M sodium acetate.

-

25 µL of 17.4 M acetic acid to acidify the mixture and initiate polymerization.[9]

-

-

Incubation: Incubate the plate for 24 hours at 37°C with shaking.[9]

-

Washing and Solubilization:

-

Centrifuge the plate at 3300 x g for 15 minutes. Discard the supernatant.

-

Wash the pellet twice with 200 µL of DMSO to remove unreacted hemin.[9]

-

After the final wash, dissolve the remaining β-hematin pellet in 200 µL of 0.2 M NaOH.

-

-

Reading: Read the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Normalize the data with the vehicle control representing 0% inhibition. Calculate the IC50 value for β-hematin inhibition. A strong correlation between parasite growth IC50 and β-hematin inhibition IC50 supports the MOA.

Protocol 3: Anticancer Primary Screening (MTT Cell Viability Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability. Live cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[10]

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Addition: Add 100 µL of medium containing the test compound at 2x the final concentration. Create a dose-response curve. Include positive (e.g., Doxorubicin) and vehicle controls.

-

Incubation: Incubate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently by pipetting.

-

Reading: Read the absorbance at 570 nm.

-

Data Analysis: Normalize the data with the vehicle control as 100% viability. Calculate the IC50 value using a four-parameter logistic model.

Protocol 4: Selectivity & Cytotoxicity Profiling

A therapeutically viable compound must be more toxic to the target (parasite or cancer cell) than to host cells. The Selectivity Index (SI) quantifies this.[11]

Methodology:

-